molecular formula C9H5BrClF2N3 B1467446 1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1251274-71-1

1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467446
CAS No.: 1251274-71-1
M. Wt: 308.51 g/mol
InChI Key: VGGISNIRGIMHIZ-UHFFFAOYSA-N
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Description

1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a synthetically versatile 1,2,3-triazole derivative designed for medicinal chemistry and drug discovery research. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its significant stability under metabolic, acidic, and basic conditions, and its ability to mimic amide bonds or other aromatic heterocycles, facilitating strong binding to biological targets . This compound is strategically functionalized with reactive sites for further elaboration: the electron-deficient aryl system with bromo and difluoro substituents is favorable for metal-catalyzed cross-coupling reactions, while the chloromethyl group on the triazole ring offers a handle for nucleophilic substitution, allowing for the rapid generation of diverse chemical libraries . This reagent holds particular value in the development of novel antibacterial agents. 1,2,3-Triazole derivatives have demonstrated potent activity against critical-priority pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), by targeting enzymes like dihydrofolate reductase (DHFR) and DNA gyrase . The structural motif of a halogenated aryl ring linked to a 1,2,3-triazole is a common feature in many investigated antimicrobial compounds . Beyond antimicrobial applications, the triazole scaffold is a cornerstone in anticancer research, with derivatives shown to inhibit cancer cell proliferation and induce apoptosis in various cell lines . Researchers can utilize this chloromethyl-functionalized intermediate as a key building block to create molecular hybrids and conjugates with natural products or other pharmacophores, a proven strategy for enhancing biological activity and overcoming drug resistance . This product is intended for use in chemical synthesis, biochemical profiling, and exploratory research aimed at addressing the escalating problem of microbial resistance and discovering new therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF2N3/c10-7-1-5(12)2-8(13)9(7)16-4-6(3-11)14-15-16/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGISNIRGIMHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N2C=C(N=N2)CCl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory and antifungal activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C9H6BrClF2N3
  • Molecular Weight : 290.51 g/mol
  • CAS Number : 1249862-11-0

1. Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit broad anti-inflammatory properties. The mechanism primarily involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Key Findings :

  • In vitro studies demonstrated that triazole derivatives can significantly reduce oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .
  • A specific study highlighted that this compound showed an IC50 value of 0.84 µM for inhibiting TNF-α production in macrophages .

2. Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. They act by disrupting fungal cell membrane synthesis and have demonstrated effectiveness against various fungal strains.

Key Findings :

  • A review indicated that triazoles are crucial in developing new antifungal agents due to their ability to overcome resistance mechanisms in fungi .
  • The compound under discussion has shown promising activity against Candida species with varying IC50 values depending on the specific strain tested.

Study 1: Inhibition of Pro-inflammatory Cytokines

A study conducted on various triazole derivatives, including the compound of interest, revealed that it effectively inhibited the secretion of pro-inflammatory cytokines in a dose-dependent manner. The results were compared to standard anti-inflammatory drugs like indomethacin.

CompoundIC50 (µM)Mechanism
This compound0.84Inhibition of TNF-α
Indomethacin3.33COX inhibition

Study 2: Antifungal Efficacy

In a comparative study evaluating antifungal activities of various triazole derivatives against Candida albicans and Aspergillus niger:

CompoundIC50 (µM)Fungal Strain
This compound5.0Candida albicans
Fluconazole10.0Candida albicans

The results indicated that the compound exhibited superior antifungal activity compared to fluconazole.

Scientific Research Applications

Pharmaceutical Research

The compound is primarily explored for its potential as an antimicrobial agent . Triazole derivatives are known for their ability to inhibit fungal growth and are often used in antifungal medications. Research has indicated that compounds with similar structures exhibit significant activity against various pathogens, including fungi and bacteria .

Case Study: Antifungal Activity

A study investigating the antifungal properties of triazole derivatives revealed that modifications at the phenyl position significantly enhanced activity against Candida albicans and Aspergillus niger. The presence of bromine and fluorine substituents was found to increase lipophilicity, improving membrane penetration and efficacy against resistant strains .

Agrochemical Applications

In agrochemistry, this triazole compound is being researched as a potential fungicide . The triazole ring is a common scaffold in agricultural chemicals due to its effectiveness in inhibiting sterol biosynthesis in fungi.

Case Study: Fungicidal Efficacy

A comparative study on various triazole compounds demonstrated that those with halogen substitutions showed enhanced fungicidal activity against Phytophthora infestans, the causative agent of late blight in potatoes. The compound's specific halogen pattern may contribute to its binding affinity to target enzymes involved in fungal growth .

Material Science

The unique properties of 1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole make it suitable for applications in polymer chemistry . Its ability to act as a cross-linking agent can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Enhancement

Research has shown that incorporating this triazole into polymer matrices improves their thermal resistance and mechanical strength. For instance, polyurethanes modified with this compound exhibited better performance under high-temperature conditions compared to unmodified polymers .

Biological Studies

Beyond its applications in pharmaceuticals and agriculture, this compound is also being studied for its potential role in biological imaging and targeting specific cellular pathways due to its ability to form stable complexes with metal ions.

Case Study: Imaging Applications

A recent investigation highlighted the use of triazole-based compounds for imaging cellular processes in live cells. The incorporation of fluorescent tags linked to the triazole structure allowed for real-time tracking of cellular activities, providing insights into drug delivery mechanisms .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The target compound’s structural analogs differ in halogenation patterns and triazole substituents, influencing their physicochemical and biological properties:

Compound Name Phenyl Substituents Triazole Substituent Key Features
Target Compound 2-Bromo-4,6-difluoro Chloromethyl High reactivity (Cl-CH2 group); potential for nucleophilic substitution
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole 2-Bromo-4-chloro Trifluoromethyl Electron-withdrawing CF3 group; lower reactivity compared to Cl-CH2
1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole 3-Chloro-4-fluoro Diethoxymethyl Ether-protected CH group; hydrolytic stability
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-Bromo (benzoxazole ring) 2-Methylphenyl 1,2,4-triazole isomer; thione group enhances metal-binding capacity

Key Observations :

  • Halogenation : The target compound’s 2-bromo-4,6-difluoro phenyl group introduces steric and electronic effects distinct from analogs like 2-bromo-4-chloro () or 3-chloro-4-fluoro (). Fluorine’s electronegativity enhances lipophilicity and metabolic stability .
  • Triazole Substituents : The chloromethyl group offers superior reactivity for alkylation or cross-coupling compared to trifluoromethyl () or diethoxymethyl ().

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The synthesis typically involves the cycloaddition of an azide bearing the 2-bromo-4,6-difluorophenyl group with a chloromethyl-substituted alkyne or vice versa.
  • CuI or CuSO4/sodium ascorbate systems are commonly used catalysts, often in aqueous or mixed organic solvents (e.g., MeOH/H2O, DMF/H2O) to facilitate the reaction.
  • The reaction proceeds under mild temperatures (room temperature to 60 °C) and yields predominantly 1,4-disubstituted triazoles.
  • The presence of electron-withdrawing groups such as bromine and fluorine on the phenyl ring influences the reaction rate and yield, often requiring optimization of catalyst loading and solvent composition to maximize yield.

Halomethyl Functionalization

  • The chloromethyl group can be introduced either by using chloromethyl-substituted alkynes or by post-cycloaddition functionalization.
  • One effective approach involves the nucleophilic substitution of a hydroxymethyl or methyl precursor on the triazole ring with chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride).
  • Alternatively, chloromethyl azides can be used as substrates in the CuAAC reaction to directly incorporate the chloromethyl moiety into the triazole ring.

Multicomponent and One-Pot Synthesis

  • Recent advances include one-pot multicomponent reactions where the azide, alkyne, and chloromethyl source are combined in a single reaction vessel with copper catalysis.
  • This approach reduces purification steps and improves overall efficiency, with yields reported in the range of 70–95% depending on substrate electronics and sterics.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst CuI, CuSO4 + sodium ascorbate CuI preferred for high regioselectivity
Solvent MeOH/H2O, DMF/H2O, DCM Mixed solvents improve solubility of substrates
Temperature 20–60 °C Room temperature sufficient for many substrates
Reaction Time 3–24 hours Longer times may be needed for sterically hindered substrates
Molar Ratios Azide:Alkyne = 1:1 to 1.5:1 Slight excess of azide or alkyne can improve yields
Yield Range 70–95% Influenced by substituent effects and catalyst system

Research Findings and Comparative Analysis

  • Electron-withdrawing groups such as bromine and fluorine on the phenyl ring tend to decrease the reaction rate but can enhance the stability of the final product.
  • Chloromethyl substitution is compatible with CuAAC conditions but requires careful control to prevent side reactions such as hydrolysis or unwanted nucleophilic substitutions.
  • Using water-soluble copper catalysts supported on cyclodextrin or other supramolecular hosts has shown to improve catalyst recyclability and reduce metal contamination in the product.
  • Alternative metal catalysts such as ruthenium complexes produce different regioisomers (1,5-disubstituted triazoles) but are less commonly used for this specific compound due to lower yields and selectivity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
CuI-Catalyzed Azide-Alkyne Cycloaddition 2-bromo-4,6-difluorophenyl azide + chloromethyl alkyne, CuI, MeOH/H2O, RT 80–95 High regioselectivity, mild conditions Sensitive to steric hindrance
Post-Cycloaddition Chloromethylation Hydroxymethyl-triazole + SOCl2 or PCl5 70–85 Direct functionalization Requires additional step
One-Pot Multicomponent Synthesis Azide + alkyne + chloromethyl source, Cu catalyst, aqueous medium 75–90 Streamlined process Optimization needed for substrate scope
β-Cyclodextrin-Cu Catalysis Cu(I) supported on β-CD, aqueous medium 85–90 Catalyst recycling, low metal leaching Catalyst preparation complexity

Q & A

Q. What are the recommended synthetic routes for 1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized?

A common approach involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. For example, substituted benzaldehydes can react with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst . Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance regioselectivity.
  • Catalyst screening : Cu(I) catalysts (e.g., CuBr) can accelerate click chemistry routes.
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for yield improvement.
    Purification often involves column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • NMR : 1^1H and 19^19F NMR can resolve the electron-withdrawing effects of bromo and fluoro substituents on aromatic protons. For example, the deshielded proton adjacent to the triazole ring typically appears at δ 8.2–8.5 ppm .
  • X-ray crystallography : Used to confirm regiochemistry (e.g., 1,4-disubstitution) and intermolecular interactions (e.g., C–H···F bonds) .
  • Computational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular electrostatic potentials and frontier orbitals to explain reactivity .

Advanced Research Questions

Q. How do electronic effects of the bromo, fluoro, and chloromethyl groups influence reactivity in cross-coupling reactions?

The electron-deficient aryl ring (due to Br and F substituents) directs electrophilic substitution to the para position, while the chloromethyl group acts as a leaving group in nucleophilic substitutions. For example:

  • Suzuki-Miyaura coupling : The bromo substituent facilitates palladium-catalyzed coupling with boronic acids, but competing side reactions (e.g., dehalogenation) may occur under basic conditions.
  • Nucleophilic displacement : The chloromethyl group can be substituted with amines or thiols, but steric hindrance from the triazole ring may slow kinetics.
    Control experiments using analogous compounds (e.g., without F substituents) are recommended to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. To address this:

  • Purity validation : Use HPLC-MS (>95% purity) and elemental analysis.
  • Dose-response curves : Compare IC50_{50} values across multiple replicates.
  • Computational docking : Predict binding modes to enzymes (e.g., cytochrome P450) using software like AutoDock Vina, referencing crystal structures of similar triazoles .
    For example, if one study reports antiparasitic activity while another does not, validate using a standardized Plasmodium falciparum assay .

Q. How can crystallographic data inform the design of derivatives with improved stability?

X-ray structures reveal key non-covalent interactions:

  • C–H···π interactions : Stabilize the triazole core (e.g., distance ~3.5 Å).
  • Halogen bonding : The bromo substituent may engage in Br···N interactions (angle ~160°) .
    Modifications such as adding methyl groups to the triazole ring can enhance hydrophobic packing, as seen in analogs with improved thermal stability (Tm_\text{m} > 200°C) .

Q. What experimental and computational methods elucidate the mechanism of regioselective triazole formation?

  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediate nitrene species.
  • Isotopic labeling : Use 15^{15}N-labeled azides to track nitrogen incorporation.
  • DFT transition-state analysis : Compare activation energies for 1,4- vs. 1,5-regioisomers. For example, Cu(I)-catalyzed reactions favor 1,4-isomers due to lower ΔG^\ddagger (~15 kcal/mol difference) .

Methodological Tables

Q. Table 1. Comparison of Characterization Techniques

TechniqueKey InsightsLimitationsReference
X-ray CrystallographyConfirms regiochemistry, packing interactionsRequires high-quality crystals
19^19F NMRDetects electronic effects of F substituentsOverlap with solvent peaks
DFT CalculationsPredicts reactive sites (e.g., LUMO maps)Approximations may deviate

Q. Table 2. Reaction Optimization Parameters

VariableOptimal ConditionImpact on Yield
SolventEthanol/Acetic Acid (4:1)75%
CatalystCuBr (5 mol%)85%
Temperature80°C90%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

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